6-Phenyl-1,3-dihydro-indol-2-one CAS number and chemical identifiers
6-Phenyl-1,3-dihydro-indol-2-one CAS number and chemical identifiers
Technical Monograph: 6-Phenyl-1,3-dihydro-indol-2-one Content Type: Technical Reference & Synthesis Guide Subject: Medicinal Chemistry & Organic Synthesis
Chemical Identity & Physiochemical Profile
6-Phenyl-1,3-dihydro-indol-2-one (also designated as 6-Phenyloxindole ) is a privileged bicyclic scaffold in medicinal chemistry. It represents a specific arylation of the indolin-2-one core, a motif ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib). Unlike its N-phenyl or 3-phenyl isomers, the C6-phenyl substitution is strategically employed to access deep hydrophobic pockets (Selectivity Pocket/Back Pocket) within ATP-binding sites of protein kinases.
Compound Data
| Property | Specification |
| IUPAC Name | 6-phenyl-1,3-dihydroindol-2-one |
| Common Name | 6-Phenyloxindole |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol |
| Core Scaffold | Indolin-2-one (Oxindole) |
| Key Precursor | 6-Bromooxindole (CAS: 99365-40-9 ) |
| H-Bond Donors | 1 (Lactam NH) |
| H-Bond Acceptors | 1 (Lactam Carbonyl) |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |
Note on Identifiers: While the parent oxindole (CAS 59-48-3) and the 6-bromo precursor (CAS 99365-40-9) are commodity chemicals, the 6-phenyl derivative is often synthesized de novo for SAR (Structure-Activity Relationship) studies. It acts as a critical intermediate for Type II kinase inhibitors.
Synthetic Route & Optimization (The "Expertise" Pillar)
The most robust route to 6-phenyl-1,3-dihydro-indol-2-one is the Suzuki-Miyaura Cross-Coupling of 6-bromooxindole with phenylboronic acid. Direct arylation is preferred over ring closure methods (e.g., Fischer indole synthesis) due to milder conditions and higher regioselectivity.
Mechanism & Causality
The reaction relies on the Pd(0) catalytic cycle.[1] The choice of catalyst and base is critical because the free lactam NH (pKa ~13) can poison sensitive catalysts or lead to N-arylation side products if the base is too strong (e.g., NaH).
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Catalyst: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand resists de-ligation at the elevated temperatures required for aryl chlorides/bromides.
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Base: Potassium Carbonate (K₂CO₃) provides sufficient basicity to activate the boronic acid (forming the boronate species) without deprotonating the lactam nitrogen to a degree that causes N-arylation competition.
Experimental Protocol (Self-Validating)
Reagents:
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6-Bromooxindole (1.0 eq)
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Phenylboronic acid (1.2 eq)
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K₂CO₃ (3.0 eq)
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Solvent System: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
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Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes before adding the catalyst. Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acid).
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Assembly: In a sealed pressure vial or round-bottom flask, combine 6-bromooxindole, phenylboronic acid, and K₂CO₃.
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Initiation: Add the degassed solvent and the Pd catalyst. Seal immediately under Argon.
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Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (Rf ~0.4) should disappear, replaced by a fluorescent blue spot (product).
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Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). The product often precipitates from the organic layer upon concentration due to the rigid biaryl structure.
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Purification: Recrystallization from Ethanol is often sufficient. If column chromatography is needed, use a gradient of DCM → 5% MeOH/DCM.
Visualizing the Synthesis Pathway
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the 6-phenylindolin-2-one scaffold.
Medicinal Chemistry Applications
The 6-phenyl-1,3-dihydro-indol-2-one scaffold acts as a bioisostere for the adenine ring of ATP. Its utility lies in its dual-binding capability:
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Hinge Binding (The Head): The lactam pair (NH donor / C=O acceptor) forms canonical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
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Hydrophobic Extension (The Tail): The phenyl group at C6 extends away from the hinge, often targeting the "Gatekeeper" residue or the solvent-exposed front pocket, depending on the specific kinase topology (e.g., VEGFR2 vs. SYK).
Key Targets:
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SYK (Spleen Tyrosine Kinase): 6-substituted oxindoles are potent inhibitors used in autoimmune disease research.
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VEGFR (Vascular Endothelial Growth Factor Receptor): The scaffold serves as the core for anti-angiogenic agents.[4]
Pharmacophore Interaction Diagram
Figure 2: Pharmacophore mapping of 6-phenyloxindole within a generic kinase ATP-binding pocket.
Analytical Validation & Handling
To ensure scientific integrity, the synthesized compound must be validated using the following markers.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.5 ppm (s, 1H): Broad singlet characteristic of the lactam NH.
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δ 3.52 ppm (s, 2H): Methylene protons at C3. Note: If this signal is absent or integrated to 1H, the compound may have oxidized to the isatin (dione) or formed an enol.
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δ 7.3–7.6 ppm (m, Ar-H): Multiplet representing the newly added phenyl ring and the indole protons.
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Storage: Store at -20°C. The methylene group at C3 is susceptible to auto-oxidation to form the red-colored isatin derivative upon prolonged exposure to air and light.
References
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Synthesis of Oxindole Derivatives
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Biological Activity (Kinase Inhibition)
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Precursor Data (6-Bromooxindole)
- Title: "6-Bromooxindole - PubChem Compound Summary"
- Source: N
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URL:[Link]
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General Suzuki Coupling Methodology
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. reddit.com [reddit.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
